
Voxilaprevir
Overview
Description
Voxilaprevir is a third-generation, non-covalent, reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease. It is a pan-genotypic direct-acting antiviral (DAA) agent approved in 2017 as part of the fixed-dose combination Vosevi® (with sofosbuvir and velpatasvir) for re-treatment of chronic HCV infection in adults with prior DAA failure . Structurally, it features an 18-membered gem-difluoro methylene quinoxaline macrocycle, which enhances binding affinity and resistance profiles . This compound exhibits potent antiviral activity across HCV genotypes 1–6, with EC₅₀ values ranging from 0.33 to 6.6 nM . It is highly protein-bound (>99%) and metabolized primarily via CYP3A4, with biliary excretion as the main elimination pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of voxilaprevir involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final product is obtained through purification and crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Voxilaprevir undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Cyclopropyl sulfonamide: A key intermediate.
Fluorinating agents:
Protecting groups: To protect reactive sites during intermediate steps.
Major Products
The major product formed from these reactions is this compound itself, characterized by its unique chemical structure and antiviral properties .
Scientific Research Applications
Introduction to Voxilaprevir
This compound is a direct-acting antiviral medication primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. It functions as an NS3/4A protease inhibitor and is often combined with other antiviral agents, such as velpatasvir and sofosbuvir, to enhance its efficacy against various HCV genotypes. This article explores the applications of this compound in clinical settings, focusing on its effectiveness, safety, and the implications of its use based on recent studies.
Efficacy in Treatment-Naive and Treatment-Experienced Patients
This compound is particularly significant for patients who have previously failed direct-acting antiviral therapies. In a multicenter study involving 746 patients from various European countries, treatment with the combination of this compound, velpatasvir, and sofosbuvir (often referred to as VOX/VEL/SOF) demonstrated a sustained virologic response rate of 95% in patients who had previously been treated with direct-acting antivirals . This indicates that this compound serves as an effective salvage therapy for those with chronic HCV infections who have not responded to prior treatments.
Real-World Effectiveness
Recent studies have provided insights into the real-world effectiveness of the VOX/VEL/SOF regimen. In one analysis, the treatment was shown to be effective across different patient demographics and HCV genotypes. Key findings include:
- High Sustained Virologic Response : The combination therapy yielded sustained virologic response rates ranging from 80% to 100% across various cohorts .
- Predictors of Treatment Response : Factors such as HCV genotype, presence of cirrhosis, and hepatocellular carcinoma were identified as independent predictors of treatment failure .
Comparison with Other Treatments
In clinical trials comparing VOX/VEL/SOF to other regimens, such as sofosbuvir/velpatasvir alone, this compound has shown comparable or superior efficacy in certain patient populations. For example, in phase 3 trials (POLARIS-2 and POLARIS-3), while an 8-week course of VOX/VEL/SOF did not establish noninferiority to a 12-week regimen of sofosbuvir/velpatasvir, it still provided substantial efficacy in patients with genotype 3 HCV .
Safety Profile
The safety profile of this compound has been generally favorable. Common adverse events reported include:
- Gastrointestinal Issues : Nausea and diarrhea were more frequently reported among patients receiving this compound-containing regimens .
- Other Side Effects : Headaches and fatigue were also noted but occurred at low rates of treatment discontinuation (0%-1%) due to adverse effects .
Case Study 1: Treatment-Experienced Patient Cohort
A cohort study analyzed the effectiveness of VOX/VEL/SOF in a group of treatment-experienced patients with chronic HCV. This study highlighted that despite previous treatment failures, the majority achieved a sustained virologic response after re-treatment with this combination therapy.
Case Study 2: Genotype-Specific Outcomes
Another case series focused on patients infected with HCV genotype 1a and 3. It was observed that while overall response rates were high, genotype-specific outcomes varied significantly; for instance, patients with genotype 1a had lower response rates compared to those with other genotypes .
Mechanism of Action
Voxilaprevir exerts its antiviral effects by reversibly binding to the NS3/4A serine protease of the Hepatitis C Virus. This binding inhibits the protease enzyme, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. By disrupting this process, this compound effectively reduces viral load and halts the progression of the infection .
Comparison with Similar Compounds
Structural and Mechanistic Differences
Voxilaprevir belongs to the P2–P4 macrocyclic protease inhibitors (PIs), alongside grazoprevir and glecaprevir . Key structural distinctions include:
- Fluorine substitutions: this compound and glecaprevir incorporate fluorine atoms, improving pan-genotypic activity compared to grazoprevir (GT1-specific) .
- P4 group linkage : this compound and grazoprevir use a carbamate-linked cyclopropyl P4 group, whereas glecaprevir has a cyclopentyl P4 group .
- Macrocycle size : this compound and glecaprevir share a larger macrocycle than earlier PIs like simeprevir (P1–P3 macrocycle), enhancing conformational rigidity and resistance coverage .
Table 1: Structural and Pharmacokinetic Comparison
Compound | Macrocycle Type | Pan-Genotypic? | Key Structural Features | Protein Binding | Metabolism Pathway |
---|---|---|---|---|---|
This compound | P2–P4 | Yes | Difluoro quinoxaline, cyclopropyl | >99% | CYP3A4 |
Glecaprevir | P2–P4 | Yes | Difluoro quinoxaline, cyclopentyl | >97.5% | CYP3A4 |
Grazoprevir | P2–P4 | No (GT1) | Non-fluorinated, cyclopropyl | >98.5% | CYP3A4 |
Simeprevir | P1–P3 | No (GT1/4) | Non-macrocyclic, linear | >99.9% | CYP3A4 |
Efficacy and Resistance Profiles
SVR Rates
- This compound (in Vosevi®): Achieves 95–96% SVR12 in DAA-experienced patients across genotypes, including those with resistance-associated substitutions (RASs) .
- Glecaprevir/pibrentasvir: 93–99% SVR12 in treatment-naïve and experienced patients, with pan-genotypic coverage .
Resistance Mutations
- This compound retains activity against common NS3 RASs (e.g., R155K, D168V) but shows reduced susceptibility to A156T/V/L (>100-fold) .
- Glecaprevir is less affected by A156 mutations in GT1 but vulnerable in GT3 .
- Simeprevir and first-generation PIs (telaprevir, boceprevir) have poor resistance profiles, with high rates of virologic failure .
Table 2: Resistance Profiles Against Key NS3 Mutations
Mutation | This compound Fold Change | Glecaprevir Fold Change | Grazoprevir Fold Change | Simeprevir Fold Change |
---|---|---|---|---|
R155K (GT1) | 1.2 | 1.5 | 5.8 | 15.0 |
D168V (GT1) | 2.0 | 3.2 | 10.5 | >100 |
A156T (GT1) | >100 | 12.0 | >100 | >100 |
Q80K (GT1) | 0.8 | 1.0 | 1.3 | 10.5 |
Clinical Utility
Biological Activity
Voxilaprevir (VOX) is a potent, oral direct-acting antiviral agent primarily used in the treatment of chronic hepatitis C virus (HCV) infections. It functions as a protease inhibitor targeting the NS3/4A protease of HCV, and it is often combined with other antiviral agents such as sofosbuvir (SOF) and velpatasvir (VEL) to enhance therapeutic efficacy. This article discusses the biological activity of this compound, focusing on its antiviral efficacy, safety profile, and clinical outcomes based on diverse research findings.
This compound inhibits the NS3/4A protease, which is essential for the replication of HCV. By blocking this enzyme, VOX prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication. This mechanism is crucial in managing HCV infections, especially in patients who have previously failed other treatments.
Antiviral Activity
The antiviral activity of this compound has been evaluated through various studies, showcasing its effectiveness across different HCV genotypes. Key findings include:
- Efficacy Against Different Genotypes : In vitro studies demonstrate that VOX exhibits potent activity against HCV genotypes 1 to 6, with effective concentrations (EC50) ranging from 0.2 to 6.6 nM for clinical isolates .
- Resistance Profile : this compound shows a favorable resistance profile compared to other protease inhibitors. It maintains efficacy against several resistance-associated substitutions (RASs) commonly encountered in HCV genotypes 1a and 1b .
Phase III Trials
The efficacy of this compound has been established through several pivotal Phase III trials, including POLARIS-1, POLARIS-2, POLARIS-3, and POLARIS-4. These trials assessed the combination of SOF/VEL/VOX in patients with chronic HCV who had previously failed direct-acting antiviral therapies.
Summary of POLARIS Trials
Trial Name | Population Description | SVR Rate (%) | Duration of Treatment |
---|---|---|---|
POLARIS-1 | DAA-experienced patients with HCV genotypes 1-6 | 96 | 12 weeks |
POLARIS-4 | Patients with prior SOF therapy without NS5A inhibitors | 96 | 12 weeks |
POLARIS-2 | Treatment-naive patients with various HCV genotypes | 98 | 12 weeks |
POLARIS-3 | Patients with compensated cirrhosis | 91 | 12 weeks |
The overall sustained virologic response (SVR) rates across these trials indicate that VOX is highly effective as a salvage therapy for patients who have previously failed treatment .
Real-World Effectiveness
Recent studies have also evaluated the real-world effectiveness of SOF/VEL/VOX in diverse patient populations. An integrative analysis involving three large cohorts revealed:
- Overall SVR Rate : The treatment achieved an SVR rate of approximately 95% among patients re-treated after DAA failure.
- Predictors of Treatment Response : Factors such as hepatocellular carcinoma onset, cirrhosis, and specific HCV genotypes were identified as independent negative predictors for treatment response .
Safety Profile
The safety and tolerability of this compound have been assessed in clinical trials and real-world settings. Common adverse events reported include:
- Fatigue
- Headache
- Nausea
- Diarrhea
The incidence of serious adverse events leading to discontinuation was low (0.2%) across studies . The overall safety profile indicates that VOX is well-tolerated among most patients.
Case Study: Treatment-Naive Patients
A retrospective study analyzed the outcomes of treatment-naive patients receiving SOF/VEL/VOX. The results showed that all patients achieved SVR within a treatment duration of 12 weeks, highlighting the regimen's effectiveness in previously untreated individuals .
Case Study: DAA-Failure Patients
Another case study focused on patients who had previously failed DAA therapies. Among these patients, those treated with SOF/VEL/VOX demonstrated significant improvements in liver function tests alongside high SVR rates, emphasizing the compound's role as an effective salvage therapy .
Properties
IUPAC Name |
(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30-,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBLZLWXUBZHSL-FZNJKFJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)[C@@H](NC(=O)O[C@@H]5C[C@H]5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52F4N6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027947 | |
Record name | Voxilaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Voxilaprevir exerts its antiviral action by reversibley binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, voxilaprevir therefore prevents viral replication and function. | |
Record name | Voxilaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12026 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1535212-07-7 | |
Record name | Cyclopropanecarboxamide, N-[[[(1R,2R)-2-[5,5-difluoro-5-(3-hydroxy-6-methoxy-2-quinoxalinyl)pentyl]cyclopropyl]oxy]carbonyl]-3-methyl-L-valyl-(3S,4R)-3-ethyl-4-hydroxy-L-prolyl-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]-, cyclic (1→2)-ether, (1R,2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1535212-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Voxilaprevir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1535212077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voxilaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12026 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Voxilaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOXILAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0570F37359 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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